![molecular formula C24H18BrNO4 B4623123 5-bromo-2-methoxy-3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4623123.png)
5-bromo-2-methoxy-3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide
Overview
Description
The compound "5-bromo-2-methoxy-3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide" is a synthetic organic molecule that appears to be structurally related to various research compounds with potential biological activities. These types of compounds often exhibit interesting chemical and physical properties due to the presence of bromo, methoxy, methyl, and amide groups combined with a chromene core.
Synthesis Analysis
The synthesis of similar complex molecules typically involves multi-step organic reactions, including halogenation, methoxylation, and amidation. A practical approach may involve the Suzuki−Miyaura coupling reaction followed by specific functional group transformations (Ikemoto et al., 2005). These methods are crucial for constructing the molecule's core structure and introducing various functional groups at precise locations on the aromatic rings.
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and DFT calculations, is essential for understanding the spatial arrangement of atoms within the molecule. Studies on similar molecules have shown that crystal packing can be stabilized by hydrogen bonds, C–H⋯π, and π⋯π interactions (Saeed et al., 2020). These interactions significantly influence the molecule's reactivity and physical properties.
Chemical Reactions and Properties
Compounds of this class can undergo various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution, influenced by the electron-donating and withdrawing nature of their functional groups. The presence of a bromo group makes the molecule a potential candidate for further functionalization through cross-coupling reactions.
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystalline structure, can be determined through experimental methods. These properties are influenced by the molecular structure and the nature of intermolecular interactions.
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the acidity or basicity of the molecule, are dictated by its functional groups. Theoretical studies, such as DFT calculations, can provide insights into the molecule's electronic properties, including HOMO-LUMO gap and molecular electrostatic potential (Demir et al., 2015).
Scientific Research Applications
Photodynamic Therapy Applications
A study discussed the synthesis and characterization of new zinc phthalocyanine compounds, which included structural elements similar to the query compound. These compounds demonstrated significant photophysical and photochemical properties, making them promising candidates for Type II photosensitizers in the treatment of cancer through photodynamic therapy. The high singlet oxygen quantum yield and good fluorescence properties of these compounds highlight their potential in medical applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Another study focused on the synthesis of oxadiazole-coumarin-triazole based small molecules, evaluating their potential anti-mycobacterial activity. Among the synthesized compounds, one demonstrated promising activity against Mycobacterium tuberculosis, indicating the potential of such structures in developing new antimicrobial agents. This study suggests the relevance of exploring similar compounds for antimicrobial research (Ambekar et al., 2017).
Antiviral Activity
Research on 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which share functional group characteristics with the query compound, revealed their potential in inhibiting retrovirus replication in cell culture. These findings indicate the utility of such compounds in antiviral research, particularly for diseases caused by retroviruses (Hocková et al., 2003).
Synthetic Methodology
A study on the practical synthesis of a CCR5 antagonist highlighted the strategic use of brominated compounds and their utility in synthesizing orally active pharmaceuticals. This research underscores the importance of halogenated compounds in synthetic organic chemistry and drug development (Ikemoto et al., 2005).
properties
IUPAC Name |
5-bromo-2-methoxy-3-methyl-N-[4-(2-oxochromen-3-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrNO4/c1-14-11-17(25)13-20(22(14)29-2)23(27)26-18-9-7-15(8-10-18)19-12-16-5-3-4-6-21(16)30-24(19)28/h3-13H,1-2H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAXBBBOQRPQCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C3=CC4=CC=CC=C4OC3=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-methoxy-3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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